2-[(2,5-Dichlorophenyl)methyl]oxirane
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Overview
Description
2-[(2,5-Dichlorophenyl)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,5-dichlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)methyl]oxirane typically involves the reaction of 2,5-dichlorobenzyl chloride with an epoxidizing agent. One common method is the reaction with sodium hydroxide and hydrogen peroxide under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,5-Dichlorophenyl)methyl]oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)methyl]oxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can result in the formation of various products depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with different functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dichlorophenoxy)methyl]oxirane
- 2-[(2,4-Dichlorophenyl)methyl]oxirane
- 2-[(2,6-Dichlorophenyl)methyl]oxirane
Uniqueness
2-[(2,5-Dichlorophenyl)methyl]oxirane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its physical and chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8Cl2O |
---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8Cl2O/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2 |
InChI Key |
MKFWXPIDSOKGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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